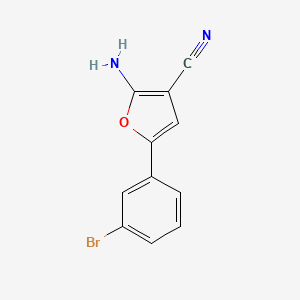

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile

Description

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is a furan-based heterocyclic compound featuring a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₁H₇BrN₂O, with a molecular weight of 263.09 g/mol . The bromine substituent introduces steric and electronic effects, making this compound distinct from its ortho- and para-substituted bromophenyl analogs.

Properties

IUPAC Name |

2-amino-5-(3-bromophenyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDSEWSKALNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and malononitrile.

Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the furan ring, resulting in the formation of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonitrile groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile with structurally related compounds, focusing on substituent position, electronic effects, and molecular properties:

Key Observations:

- Substituent Position: Para-substituted analogs (e.g., 4-methyl, 4-methoxy) are more common in the literature, likely due to synthetic accessibility and symmetrical molecular packing . Meta-substituted derivatives, such as the 3-bromo compound, may exhibit unique reactivity due to asymmetric electronic effects.

- In contrast, para-methoxy groups increase electron density, favoring nucleophilic attacks .

- Steric Effects: Ortho-bromo derivatives (e.g., 2-bromophenyl) face steric clashes between the bromine atom and the furan ring, which can hinder crystallization or alter binding affinities in biological systems .

Biological Activity

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile (CAS No. 1261268-89-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile typically involves the following steps:

- Starting Materials : The reaction begins with the appropriate furan derivatives and brominated phenyl compounds.

- Reagents : Common reagents include cyanide sources for the carbonitrile group and amine reagents for introducing the amino group.

- Conditions : The reaction often requires specific conditions such as temperature control and solvent choice to optimize yield.

Anticancer Properties

2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been studied for its anticancer properties, particularly against various human cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This action is similar to that of Combretastatin-A4, a known anticancer agent.

- Case Study : In a study comparing various compounds, 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value in the low micromolar range.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

- Testing : In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Data Table : Below is a summary of its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent.

- Mechanism : It may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : In animal models, administration of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile resulted in reduced swelling and pain in induced inflammation scenarios.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile.

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Amino Group : The amino group is essential for interaction with cellular receptors and enzymes, contributing to the compound's overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.